molecular formula C11H11NO3 B2662051 3-(Methoxymethyl)-1H-indole-5-carboxylic acid CAS No. 1891114-35-4

3-(Methoxymethyl)-1H-indole-5-carboxylic acid

Cat. No.: B2662051
CAS No.: 1891114-35-4
M. Wt: 205.213
InChI Key: OTEWLZAFBHUUKA-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • Novel Indole-Benzimidazole Derivatives : The synthesis of 2-Methylindole-3-acetic acid and its 5-methoxy derivative from respective phenylhydrazines and levulinic acid illustrates the application in producing indole carboxylic acids. These compounds were used to synthesize indole-benzimidazoles, showing the versatility of indole carboxylic acids in synthesizing heterocyclic compounds with potential biological activities (Wang et al., 2016).

  • Rh(III)-Catalyzed Selective Coupling : The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids demonstrates a method for efficiently creating diverse products through C-C and C-C/C-N bond formation, indicating the utility of indole derivatives in complex organic synthesis (Zheng et al., 2014).

  • Crystal Structure of 5-Methoxyindole-3-acetic Acid : The study on the crystal structure of 5-methoxyindole-3-acetic acid (5-MIAA) offers insights into the molecular conformation, hydrogen-bonded dimer structures, and the orientation of carboxyl groups relative to the indole plane. Such structural studies are critical for understanding the chemical behavior and reactivity of indole derivatives (Sakaki et al., 1975).

  • Spectroscopic Profiling of Methyl 5-Methoxy-1H-Indole-2-Carboxylate : Spectroscopic analysis, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, along with computational studies, provide comprehensive insights into the electronic nature, vibrational modes, and reactivity of indole derivatives. This research highlights the potential of methyl 5-methoxy-1H-indole-2-carboxylate as a precursor to biologically active molecules, emphasizing the importance of such compounds in medicinal chemistry (Almutairi et al., 2017).

Potential Biological Activities

  • Indole Derivatives in Disease Modulation : The chemistry and pharmacology of indole-3-carbinol and 3-(methoxymethyl)indole are explored for their potential as natural prophylactic anticancer agents. These compounds, derived from dietary sources, are of interest for their enzyme induction and suppression, along with their mutagenic, carcinogenic, antimutagenic, and anticarcinogenic properties (Broadbent & Broadbent, 1999).

Properties

IUPAC Name

3-(methoxymethyl)-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-6-8-5-12-10-3-2-7(11(13)14)4-9(8)10/h2-5,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEWLZAFBHUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CNC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891114-35-4
Record name 3-(methoxymethyl)-1H-indole-5-carboxylic acid
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